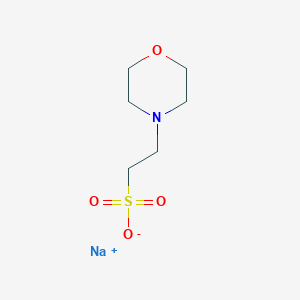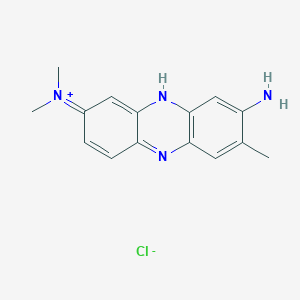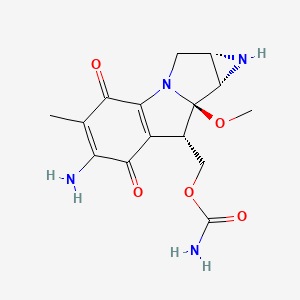
sodium;2-morpholin-4-ylethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified as “sodium;2-morpholin-4-ylethanesulfonate” is a chemical entity with significant relevance in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-morpholin-4-ylethanesulfonate involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available or synthesized in-house.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demand for large quantities. This involves:
Batch Processing: Large reactors are used to carry out the chemical reactions in batches, ensuring consistency and quality.
Continuous Processing: For higher efficiency, continuous processing methods may be employed, where reactants are continuously fed into the reactor, and the product is continuously removed.
Quality Control: Rigorous quality control measures are implemented to ensure that the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
sodium;2-morpholin-4-ylethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Oxidizing agents like potassium permanganate in acidic or basic medium.
Reduction: Reducing agents such as sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: The product may be a carboxylic acid or ketone.
Reduction: The product may be an alcohol or amine.
Substitution: The product may be a halogenated compound or a derivative with a different functional group.
Aplicaciones Científicas De Investigación
sodium;2-morpholin-4-ylethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action.
Industry: this compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which sodium;2-morpholin-4-ylethanesulfonate exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways: It may influence biochemical pathways, leading to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
sodium;2-morpholin-4-ylethanesulfonate can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 63015: A parent compound with structural similarities.
CID 63014: A salt mixture with related properties.
Uniqueness
The uniqueness of this compound lies in its specific structural features and reactivity, which distinguish it from other similar compounds. Its unique properties make it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
sodium;2-morpholin-4-ylethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHWMYKYLWNHTL-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12NNaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














